

1-Chloro-7-fluoroisoquinoline: A Technical Guide for Chemical Researchers

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Compound of Interest

Compound Name: **1-Chloro-7-fluoroisoquinoline**

Cat. No.: **B079485**

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **1-chloro-7-fluoroisoquinoline**, a specialized heterocyclic intermediate with potential applications in medicinal chemistry and drug discovery. Due to its status as a non-commercial and challenging-to-obtain reagent, this document compiles available information on its synthesis, chemical properties, and known reactivity, drawing from established methodologies for analogous compounds.

Chemical Properties and Data

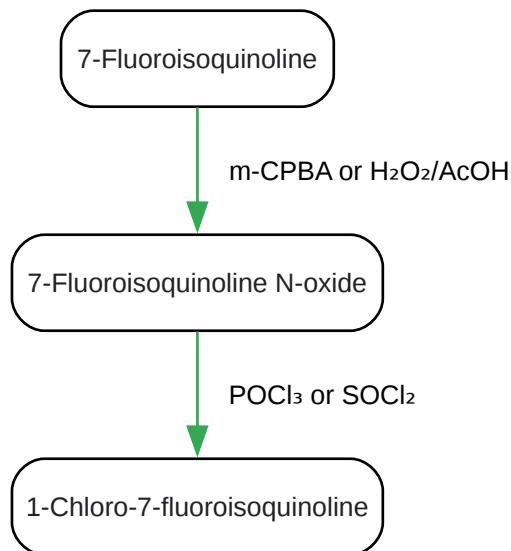
While specific quantitative data for **1-chloro-7-fluoroisoquinoline** is not readily available in published literature, the following table summarizes the known properties of the closely related compound, 1-chloroisoquinoline, to provide a comparative reference.

Property	Value	Source
Molecular Formula	C ₉ H ₆ CIN	[1]
Molecular Weight	163.6 g/mol	[1]
CAS Number	19493-44-8	[1]
Appearance	Not Specified	
Melting Point	Not Specified	
Boiling Point	Not Specified	
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.25-8.31 (m, 2H), 8.08 (d, J= 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H)	[1]
Mass Spectrometry (ESI+)	m/z 164.0	[1]
Purity (HPLC)	96.0%	[1]

Synthesis of 1-Chloro-7-fluoroisoquinoline

A direct, published synthetic protocol for **1-chloro-7-fluoroisoquinoline** is not currently available. However, a plausible and efficient route can be proposed based on the well-established synthesis of 1-chloroisoquinoline from its corresponding N-oxide.[\[1\]](#) This suggested pathway involves two key steps: the N-oxidation of 7-fluoroisoquinoline followed by chlorination.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **1-chloro-7-fluoroisoquinoline**.

Experimental Protocols

Step 1: N-Oxidation of 7-Fluoroisoquinoline (Hypothetical Protocol)

This protocol is adapted from general methods for the N-oxidation of quinolines and isoquinolines.

- Dissolve 7-fluoroisoquinoline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
- Gradually add an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) or a mixture of hydrogen peroxide (30%) and acetic acid.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture. If m-CPBA is used, a wash with a saturated sodium bicarbonate solution is recommended.
- Extract the aqueous layer with an organic solvent like ethyl acetate.

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-fluoroisoquinoline N-oxide.
- Purify the product by column chromatography or recrystallization.

Step 2: Chlorination of 7-Fluoroisoquinoline N-oxide (Hypothetical Protocol)

This protocol is based on the reported synthesis of 1-chloroisoquinoline.[\[1\]](#)

- To 7-fluoroisoquinoline N-oxide (1.0 eq), slowly add a chlorinating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) under ice-cold conditions.
- After the addition is complete, heat the reaction mixture to reflux (e.g., 105 °C for POCl_3) and maintain for several hours until the reaction is complete, as monitored by TLC.
- Carefully remove the excess chlorinating agent by distillation under reduced pressure.
- Quench the residue with ice water and extract the product with dichloromethane.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
- Purify the crude **1-chloro-7-fluoroisoquinoline** by column chromatography on silica gel.

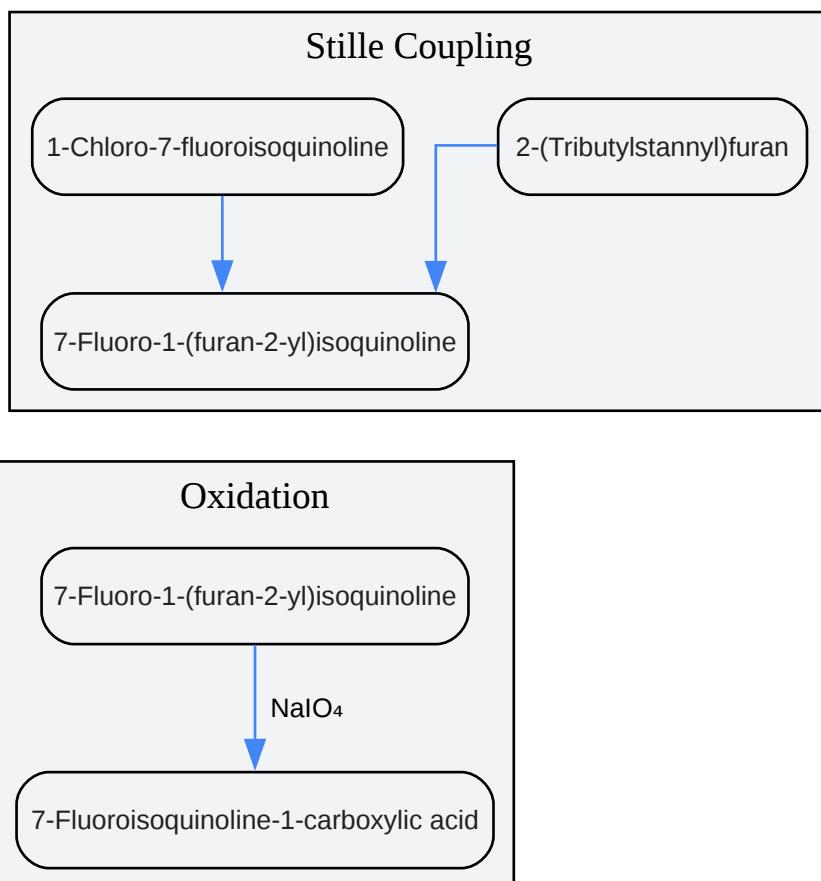
Applications in Medicinal Chemistry

1-Chloro-7-fluoroisoquinoline serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery. The chlorine atom at the 1-position is a good leaving group, making it susceptible to nucleophilic substitution, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity of the final compound.

A notable application is its use in the synthesis of 7-fluoroisoquinoline-1-carboxylic acid, an intermediate for compounds that have been investigated as inhibitors of the NS5A protein encoded by the hepatitis C virus (HCV).[\[2\]](#)

Reaction with 2-(Tributylstanny)furan

The following workflow illustrates the reaction of **1-chloro-7-fluoroisoquinoline** as described in the patent literature.[\[2\]](#)



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Caption: Synthesis of 7-fluoroisoquinoline-1-carboxylic acid.

Experimental Protocol (Derived from Patent Information[2])

- Stille Coupling: React **1-chloro-7-fluoroisoquinoline** with 2-(tributylstannyl)furan in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in a suitable solvent like toluene or DMF. The reaction is typically heated to facilitate the cross-coupling.
- Oxidation: The resulting 7-fluoro-1-(furan-2-yl)isoquinoline is then subjected to oxidative cleavage of the furan ring using an oxidizing agent such as sodium periodate (NaIO₄) to yield 7-fluoroisoquinoline-1-carboxylic acid.

Conclusion

1-Chloro-7-fluoroisoquinoline is a synthetically useful but not readily available intermediate. The proposed synthetic route, based on established chemical transformations, offers a viable strategy for its preparation in a laboratory setting. Its application in the synthesis of biologically active molecules, such as precursors to HCV NS5A inhibitors, highlights its potential in the field of drug discovery. Further research into the synthesis and reactivity of this compound could unveil new avenues for the development of novel therapeutics.

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